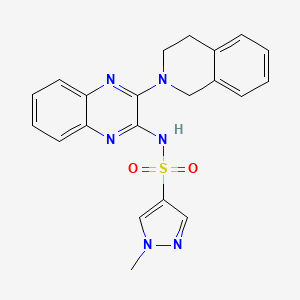![molecular formula C15H15NO2 B2555374 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine CAS No. 2411274-95-6](/img/structure/B2555374.png)
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine, also known as MXE, is a chemical compound that belongs to the class of dissociative drugs1. It has a molecular formula of C15H15NO2 and a molecular weight of 241.291.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine. However, related compounds such as Methyl 3- (4- (oxiran-2-ylmethoxy)phenyl)propanoate have been synthesized and used as intermediates in the synthesis of other compounds2.Molecular Structure Analysis
The molecular structure of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine is not directly available. However, related compounds such as Methyl 3- (4- (oxiran-2-ylmethoxy)phenyl)propanoate have a molecular form of C13H16O42.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine. More research may be needed to fully understand its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine are not directly available. However, related compounds such as Methyl 3- (4- (oxiran-2-ylmethoxy)phenyl)propanoate appear as white to off-white low-melting solids2.Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Cognitive Enhancement and Anxiolytic Activity
One study highlights the positive effects of a related compound, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), in rodent and primate models for cognitive enhancement and anxiolytic activity. This compound, belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, shows promise for treatment of cognitive disorders due to its biological activities and favorable oral bioavailability (Lin et al., 1997).
Environmental Science Applications
Degradation of Organic Compounds
Research into the sonochemical degradation of 3-Methylpyridine (3MP), a toxic and hazardous organic compound, has shown that ultrasound in combination with various oxidants can significantly enhance removal efficiency. This novel treatment strategy indicates potential for environmental remediation applications (Daware & Gogate, 2020).
Material Science Applications
Polyimides Derived from Pyridine-Bridged Aromatic Dianhydride
A study on the synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines showcases the development of materials with good thermal stability, mechanical properties, and solubility in aprotic amide solvents and cresols. These polyimides have potential applications in high-performance materials (Wang et al., 2006).
Safety And Hazards
I couldn’t find specific safety and hazard information for 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine. As with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The future directions of research on 4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine are not directly available. However, given its classification as a dissociative drug1, it may be of interest in neuroscience and pharmacology research.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
4-methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-7-16-8-15(11)12-2-4-13(5-3-12)17-9-14-10-18-14/h2-8,14H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDOLWRTEPBSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2555292.png)
![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)
![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)
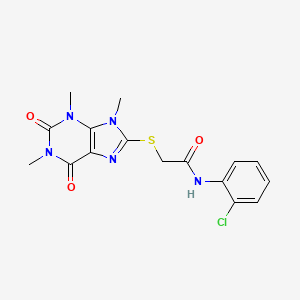
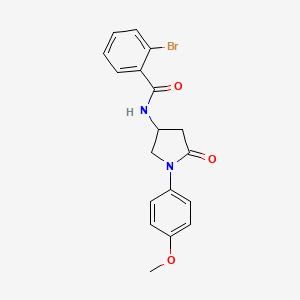
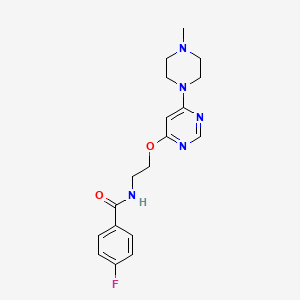
![2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2555302.png)
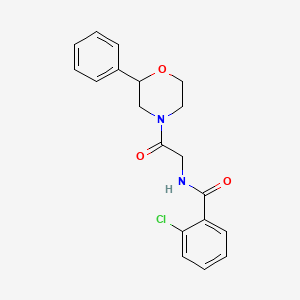
![N-{2-[cyclohexyl(methyl)amino]ethyl}-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2555305.png)
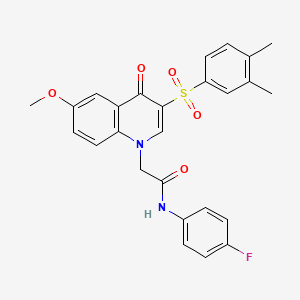
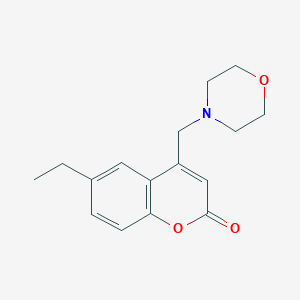
![2-amino-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2555309.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)
